

Guide to Performing Co-Immunoprecipitation for WDR5 and MYC

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the WD40-repeat-containing protein 5 (WDR5) and the MYC oncoprotein is a critical dependency in many forms of cancer. WDR5 acts as a crucial cofactor by facilitating the recruitment of MYC to its target gene promoters, particularly those involved in protein synthesis and ribosome biogenesis, thereby driving tumorigenesis.[1][2][3][4] The MYC box IIIb (MbIIIb) region of MYC directly binds to a shallow hydrophobic cleft on the surface of WDR5, known as the WDR5-binding motif (WBM) site.[5][6] Understanding and experimentally validating this protein-protein interaction (PPI) is paramount for the development of novel anticancer therapies that aim to disrupt this complex.

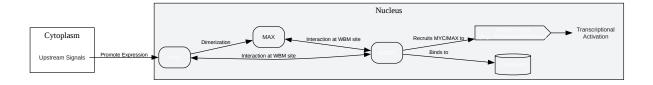
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study in vivo protein-protein interactions. This guide provides a detailed protocol for performing Co-IP to investigate the interaction between endogenous WDR5 and MYC in mammalian cells. The protocol is optimized for nuclear proteins and can be adapted for various cell lines.

Signaling Pathway and Experimental Workflow

The interaction between WDR5 and MYC is a key event in the transcriptional activation of MYC target genes. WDR5, as part of various chromatin regulatory complexes, is often pre-bound to chromatin. MYC, upon expression, is recruited to these sites through its direct interaction with



WDR5, leading to enhanced transcriptional output and promoting cancer cell proliferation and growth.

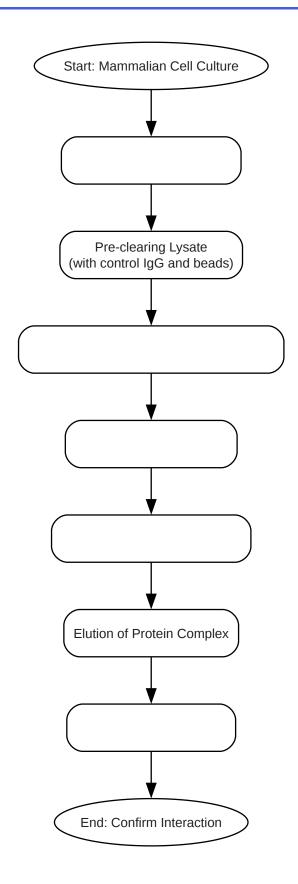


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WDR5-MYC Signaling Pathway

The experimental workflow for Co-IP involves lysing cells to release proteins, incubating the lysate with an antibody against the "bait" protein (e.g., MYC), capturing the antibody-protein complex with beads, washing away non-specific binders, and finally eluting and detecting the "prey" protein (WDR5) by Western blotting.





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Co-Immunoprecipitation Workflow



Quantitative Data Summary

The interaction between WDR5 and MYC is characterized by a relatively weak to moderate binding affinity, which is a common feature of interactions within dynamic regulatory complexes.

Interacting Proteins	Method	Reported Dissociation Constant (Kd)	Reference
c-MYC peptide - WDR5	Fluorescence Polarization Assay	~100 nM	[7]
C/EBPα peptide - WDR5	Isothermal Titration Calorimetry	93 ± 28 nM	[8]

Experimental Protocols

This protocol is optimized for the co-immunoprecipitation of endogenous nuclear proteins WDR5 and MYC.

Materials and Reagents

- Cell Lines: HEK293T, Ramos, or other cell lines with detectable endogenous levels of MYC and WDR5.
- Antibodies:
 - Anti-c-MYC antibody (for IP and Western blot)
 - Anti-WDR5 antibody (for Western blot)
 - Normal Rabbit or Mouse IgG (as a negative control for IP)
- Beads: Protein A/G magnetic beads or agarose beads.
- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS), ice-cold



- Nuclear Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5%
 Triton X-100, supplemented with protease and phosphatase inhibitor cocktails just before use.
- Co-IP Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.
- Elution Buffer: 1x Laemmli sample buffer.
- Equipment:
 - Refrigerated microcentrifuge
 - Vortexer
 - End-over-end rotator
 - Magnetic rack (for magnetic beads)
 - Western blot equipment

Protocol

- 1. Cell Lysis and Nuclear Extract Preparation
- Culture cells to 80-90% confluency in appropriate culture dishes.
- · Wash the cells twice with ice-cold PBS.
- Scrape the cells in ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Carefully aspirate the supernatant.
- Resuspend the cell pellet in Nuclear Co-IP Lysis Buffer (use approximately 500 μ L per 10^7 cells).
- Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate nuclear lysis.



- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (nuclear extract) to a new pre-chilled tube. This is your input sample.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- 2. Pre-clearing the Lysate
- To 1 mg of total protein lysate, add 1 μ g of normal IgG (from the same species as your IP antibody) and 20 μ L of a 50% slurry of Protein A/G beads.
- Incubate on an end-over-end rotator for 1 hour at 4°C.
- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).
- Carefully transfer the supernatant to a new pre-chilled tube. This is the pre-cleared lysate.
- 3. Immunoprecipitation
- To the pre-cleared lysate, add 2-5 μg of the anti-MYC antibody (or anti-WDR5 antibody for a reverse IP). As a negative control, add an equivalent amount of normal IgG to a separate tube of pre-cleared lysate.
- Incubate on an end-over-end rotator for 4 hours to overnight at 4°C to allow the formation of antibody-antigen complexes.
- Add 30 μL of a 50% slurry of Protein A/G beads to each tube.
- Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
- 4. Washing
- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).
- Carefully aspirate and discard the supernatant.



- Resuspend the beads in 1 mL of ice-cold Co-IP Wash Buffer.
- Repeat the pelleting and washing steps three to four more times to remove non-specifically bound proteins.

5. Elution

- After the final wash, carefully remove all of the supernatant.
- Resuspend the beads in 30-50 μL of 1x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
- Pellet the beads by centrifugation at maximum speed for 1 minute.
- Carefully transfer the supernatant, which contains the immunoprecipitated proteins, to a new tube.
- 6. Western Blot Analysis
- Load the eluted samples, along with a small percentage of the input lysate (e.g., 2-5%), onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against WDR5 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane three times with TBST.



- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- To confirm the success of the immunoprecipitation, the membrane can be stripped and reprobed with an anti-MYC antibody.

Troubleshooting and Optimization

- High Background: Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the salt or detergent concentration). Ensure proper pre-clearing of the lysate.
- No Interaction Detected: The interaction may be weak or transient. Optimize the lysis and
 wash buffer conditions to be less stringent (e.g., lower salt and detergent concentrations).
 Consider using a cross-linking agent (e.g., formaldehyde) before lysis to stabilize the
 interaction, but be aware that this can lead to non-specific cross-linking. Ensure that both
 proteins are adequately expressed in the input lysate.
- Antibody Issues: Use a high-quality, IP-grade antibody. Test different antibodies if the initial
 results are not satisfactory. The epitope recognized by the IP antibody should be accessible
 within the protein complex.

By following this detailed guide, researchers can effectively perform co-immunoprecipitation to investigate the critical interaction between WDR5 and MYC, paving the way for a deeper understanding of MYC-driven oncogenesis and the development of targeted therapies.

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